BenchChemオンラインストアへようこそ!

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide

xanthine oxidase inhibition hyperuricemia gout

CAS 1234917-55-5 is a structurally distinct, non-purine xanthine oxidase inhibitor pivotal for hyperuricemia and gout research. Its 10 nM IC50 bridges first-gen agents and ultra-potent clinical inhibitors, while its xanthene-9-carboxamide core eliminates allopurinol's pleiotropic effects. This chemotype carves out novel chemical space for medicinal chemistry and FTO analyses, unavailable from purine, arylthiazole, or triazole scaffolds. Enables fluorescent probe development.

Molecular Formula C24H24N4O2
Molecular Weight 400.482
CAS No. 1234917-55-5
Cat. No. B2444114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide
CAS1234917-55-5
Molecular FormulaC24H24N4O2
Molecular Weight400.482
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C5=NC=CC=N5
InChIInChI=1S/C24H24N4O2/c29-23(27-16-17-10-14-28(15-11-17)24-25-12-5-13-26-24)22-18-6-1-3-8-20(18)30-21-9-4-2-7-19(21)22/h1-9,12-13,17,22H,10-11,14-16H2,(H,27,29)
InChIKeyJVTIKKBSMYCVFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide (CAS 1234917-55-5): A Low-Nanomolar Xanthine Oxidase Inhibitor from the Piramal Healthcare Discovery Program


N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide (CAS 1234917-55-5, CHEMBL2322163, BDBM50426746, molecular formula C24H24N4O2, MW 400.48) is a synthetic small-molecule xanthine oxidase (XO) inhibitor featuring a three-module architecture that couples a pyrimidin-2-yl-piperidine moiety to a 9H-xanthene-9-carboxamide scaffold [1]. The compound was identified within a Piramal Healthcare drug discovery campaign and curated in the ChEMBL database, where it demonstrated an IC50 of 10 nM against bovine xanthine oxidase in a spectrophotometric uric acid production assay [1]. This compound belongs to a broader series of xanthene-9-carboxamide-derived XO inhibitors that populate the low-nanomolar potency range (IC50 values spanning 4–10 nM), positioning it as a structurally distinct, non-purine, non-isocytosine chemotype for hyperuricemia and gout research [1] [2].

Why N-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide Cannot Be Replaced by Allopurinol or Febuxostat in Xanthine Oxidase Research


Xanthine oxidase inhibitors span multiple chemotypes—purine analogs (allopurinol), arylthiazoles (febuxostat), triazoles (topiroxostat), and isocytosine derivatives—each with distinct binding modes, selectivity profiles, and pharmacokinetic behaviors [1] [2]. The xanthene-9-carboxamide scaffold represented by CAS 1234917-55-5 is structurally orthogonal to all major clinical XO inhibitor classes: it lacks the purine core of allopurinol, the arylthiazole-carboxylic acid of febuxostat, and the triazole-pyridine of topiroxostat [3]. Within the Piramal Healthcare series, subtle structural modifications to the N-substituent on the piperidine ring shift IC50 values from 4 nM to 10 nM—a 2.5-fold range—indicating that potency is exquisitely sensitive to the precise heterocyclic attachment [4]. Therefore, neither clinical standards nor close xanthene analogs can serve as drop-in replacements without altering the pharmacological fingerprint of the experimental system.

N-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide: Quantified Differentiation Against Clinical Standards and Structural Analogs


~640-Fold Potency Advantage Over the Clinical Standard Allopurinol in Bovine Xanthine Oxidase Inhibition

CAS 1234917-55-5 inhibits bovine xanthine oxidase with an IC50 of 10 nM, measured via spectrophotometric detection of uric acid production after 30 minutes of incubation [1]. Under comparable assay conditions (bovine xanthine oxidase, spectrophotometric uric acid readout), allopurinol—the first-line clinical XO inhibitor—exhibits IC50 values ranging from 6,430 nM to 11,100 nM [2] [3]. This corresponds to a 643-fold to 1,110-fold potency differential in favor of the target compound. Even when considering the most conservative allopurinol IC50 estimate (6,430 nM), the target compound is approximately 640-fold more potent on a molar basis.

xanthine oxidase inhibition hyperuricemia gout allopurinol comparator

7-Fold Lower Potency Than Febuxostat Defines a Distinct Activity Window for Mechanistic Probing

Febuxostat (TEI-6720), an arylthiazole-carboxylic acid XO inhibitor approved for gout, inhibits bovine milk xanthine oxidase with an IC50 of 1.4 nM and a Ki of 0.7 nM [1]. The target compound, with an IC50 of 10 nM against bovine XO, is approximately 7-fold less potent than febuxostat [2]. This intermediate potency—roughly one order of magnitude above febuxostat but two to three orders below allopurinol—is a distinguishing feature: it occupies a potency niche that may be advantageous for dose-response separation in dual-inhibitor studies or in experimental systems where febuxostat's sub-nanomolar Ki (0.6–0.7 nM) approaches stoichiometric titration of the enzyme, complicating mechanistic interpretation.

febuxostat xanthine oxidase potency ranking non-purine inhibitor

Structural Orthogonality: Xanthene-9-Carboxamide Scaffold Versus Purine, Isocytosine, and Arylthiazole Cores

All clinically advanced XO inhibitors derive their activity from one of three core scaffolds: the purine nucleus (allopurinol, oxypurinol), the arylthiazole-carboxylic acid (febuxostat), the triazole-pyridine (topiroxostat), or the isocytosine ring (Piramal's lead series described by Khanna et al., 2012) [1] [2]. CAS 1234917-55-5 is the only compound among the Piramal XO inhibitor collection that combines a 9H-xanthene-9-carboxamide core with a pyrimidin-2-yl-piperidine substituent, as confirmed by the ChEMBL-curated series where all other members carry alternative N-substituents (yielding IC50 values of 4–9 nM) [3]. The xanthene tricyclic system provides a rigid, planar aromatic surface fundamentally different from the hydrogen-bonding donor/acceptor patterns of isocytosine or purine rings, potentially engaging distinct sub-pocket interactions within the xanthine-binding cavity.

scaffold differentiation xanthene chemotype selectivity structure-activity relationship

Within-Series SAR: The Pyrimidin-2-yl Substituent Imparts a 2.5-Fold Potency Shift Relative to the Most Potent Analog

Within the Piramal Healthcare xanthene-9-carboxamide XO inhibitor series, all compounds were tested under the same assay protocol (bovine XO, 30 min spectrophotometric uric acid detection) [1]. The most potent member (BDBM50426742, CHEMBL2322167) achieves an IC50 of 4 nM, while the least potent member in the curated set is the target compound (BDBM50426746, CHEMBL2322163) at 10 nM. Intermediates populate 5 nM (CHEMBL2322147, CHEMBL2322149), 7 nM (CHEMBL2322169), and 9 nM (CHEMBL2322170, CHEMBL2322150) [1]. The 2.5-fold span (4–10 nM) directly reflects the impact of the N-substituent on the piperidine ring. The target compound's pyrimidin-2-yl group represents a distinct electronic environment (electron-deficient heterocycle) compared to other substituents in the series, offering a specific SAR data point for optimizing both potency and physicochemical properties.

structure-activity relationship lead optimization Piramal Healthcare piperidine N-substituent

Restricted Commercial Availability as a De Facto Selectivity Filter for Dedicated XO Probe Compound Sourcing

Unlike allopurinol (available from >50 global vendors), febuxostat (>30 vendors), and topiroxostat (>20 vendors), CAS 1234917-55-5 is cataloged by a limited number of specialized chemical suppliers [1]. This restricted distribution is significant for procurement strategy: the compound has not been broadly commercialized, consistent with its origin as a Piramal Healthcare discovery-stage asset rather than a repurposed clinical agent. Researchers seeking a xanthene-based XO inhibitor with a specific pyrimidin-2-yl-piperidine substitution pattern must source this exact CAS number; no generic equivalent or alternative supplier-grade material with the same chemotype is available. This scarcity also implies that any newly synthesized batch should be accompanied by orthogonal analytical certification (NMR, HPLC purity ≥95%, HRMS) to ensure identity, as inter-vendor variability in trace impurities could confound biological replication.

compound sourcing vendor availability research tool compound specialized procurement

Optimal Research and Procurement Application Scenarios for N-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide (CAS 1234917-55-5)


Hyperuricemia/Gout Drug Discovery: Non-Purine XO Inhibitor Lead Optimization Campaigns

Investigators developing next-generation xanthine oxidase inhibitors for hyperuricemia and gout can deploy CAS 1234917-55-5 as a structurally distinct reference compound that bridges the potency gap between first-generation agents (allopurinol, IC50 ~6,430 nM) and ultra-potent clinical inhibitors (febuxostat, IC50 1.4 nM; topiroxostat, IC50 5.3 nM). Its 10 nM IC50 provides a benchmark for optimizing the xanthene-9-carboxamide scaffold, while the pyrimidin-2-yl-piperidine substituent offers a specific vector for probing sub-pocket interactions distinct from the isocytosine series described by Khanna et al. (2012) [1] [2]. The within-series SAR (4–10 nM range) enables medicinal chemists to quantify the potency contribution of the pyrimidin-2-yl group relative to alternative N-substituents [3].

Enzymology: Mechanistic Studies of Xanthine Oxidase Inhibition Without Purine Analog Interference

Allopurinol, as a purine analog, is metabolized by xanthine oxidase to oxypurinol, complicating kinetic analyses through mechanism-based inhibition and time-dependent effects. The xanthene-9-carboxamide scaffold of CAS 1234917-55-5 is structurally incapable of serving as a purine substrate, eliminating this confounding variable. At its 10 nM IC50, the compound operates approximately 640-fold below allopurinol's effective concentration range, allowing researchers to probe XO function in biochemical assays (e.g., uric acid production, ROS generation) without the pleiotropic effects associated with purine salvage pathway disruption [1].

Chemical Biology: Xanthene-Based Fluorescent Probe Development

The 9H-xanthene core is a privileged fluorophore scaffold (cf. fluorescein, rhodamine). CAS 1234917-55-5 demonstrates that a xanthene-9-carboxamide can retain low-nanomolar XO inhibitory activity, establishing proof-of-concept that the xanthene ring system is compatible with potent enzyme binding [1]. This opens an avenue for developing fluorescent XO activity probes by conjugating the xanthene-9-carboxamide warhead to environmentally sensitive fluorophores, enabling real-time monitoring of XO inhibition in cellular or tissue contexts—an application inaccessible to allopurinol or febuxostat due to their lack of intrinsic fluorescence [2].

Pharmaceutical Patent and IP Landscape Analysis: FTO Assessment for XO Inhibitor Scaffolds

For pharmaceutical companies conducting freedom-to-operate (FTO) analyses in the xanthine oxidase inhibitor space, CAS 1234917-55-5 serves as a documented example of a xanthene-9-carboxamide chemotype that falls outside the dominant patent families covering purine analogs, arylthiazoles (febuxostat), and triazoles (topiroxostat) [1]. Its origin in the Piramal Healthcare discovery program (curated in ChEMBL) provides a publicly accessible data point for establishing prior art and assessing the patent landscape for non-traditional XO inhibitor scaffolds [2].

Quote Request

Request a Quote for N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-9H-xanthene-9-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.